2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2034477-67-1
VCID: VC6455950
InChI: InChI=1S/C26H22N4O4S/c1-32-19-13-11-17(12-14-19)24-28-23(34-29-24)16-35-26-27-21-9-5-4-8-20(21)25(31)30(26)15-18-7-3-6-10-22(18)33-2/h3-14H,15-16H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Molecular Formula: C26H22N4O4S
Molecular Weight: 486.55

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

CAS No.: 2034477-67-1

Cat. No.: VC6455950

Molecular Formula: C26H22N4O4S

Molecular Weight: 486.55

* For research use only. Not for human or veterinary use.

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one - 2034477-67-1

Specification

CAS No. 2034477-67-1
Molecular Formula C26H22N4O4S
Molecular Weight 486.55
IUPAC Name 3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C26H22N4O4S/c1-32-19-13-11-17(12-14-19)24-28-23(34-29-24)16-35-26-27-21-9-5-4-8-20(21)25(31)30(26)15-18-7-3-6-10-22(18)33-2/h3-14H,15-16H2,1-2H3
Standard InChI Key WGGKAFLNHIIROG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s scaffold integrates three key motifs:

  • Quinazolinone: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, known for its role in kinase inhibition and DNA intercalation .

  • 1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, contributing to metabolic stability and hydrogen-bonding capacity.

  • Methoxyphenyl Substituents: The 4-methoxyphenyl group on the oxadiazole and the 2-methoxyphenylmethyl group on the quinazolinone introduce steric bulk and modulate electronic properties.

Table 1: Structural Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC26H22N4O4S486.55Quinazolinone, Oxadiazole, S-alkyl
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl...C23H20N4O6S2536.61Quinazolinone, Sulfonamide, Ethenyl
4-Fluorophenyl AnalogC24H18F2N4O3S492.49Quinazolinone, Oxadiazole, Fluorophenyl

Synthesis and Optimization

Synthetic Pathway

The synthesis involves multi-step reactions, as inferred from analogous compounds:

  • Oxadiazole Formation: Cyclization of a nitrile and hydroxylamine derivative under acidic conditions.

  • Sulfanyl Linkage: Thioether formation via nucleophilic substitution between a mercapto-quinazolinone intermediate and an oxadiazole-methyl halide.

  • Purification: Column chromatography or recrystallization from dichloromethane/hexane mixtures.

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsYield (%)
Oxadiazole CyclizationNH2OH·HCl, NaHCO3, EtOH, reflux65–75
Thioether CouplingK2CO3, DMF, 60°C, 12h50–60
Final PurificationSilica gel chromatography (EtOAc/Hexane 3:7)85–90

Challenges in Synthesis

  • Steric Hindrance: Bulky methoxyphenyl groups may reduce reaction rates during coupling steps.

  • Sensitivity to Hydrolysis: The oxadiazole ring’s stability under basic or aqueous conditions requires anhydrous reaction environments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 8.14 (dd, J = 7.8 Hz, 1H, quinazolinone C5-H) .

    • δ 7.93 (d, J = 15.6 Hz, 1H, oxadiazole-CH2-S).

    • δ 4.01 (s, 3H, OCH3) .

  • 13C NMR:

    • δ 161.5 (C=O lactam), 156.3 (C=N oxadiazole) .

Mass Spectrometry

  • ESI-MS: m/z 487.2 [M+H]+ (calculated 486.55).

Infrared Spectroscopy

  • Peaks at 1663 cm⁻¹ (C=O stretch) and 1270 cm⁻¹ (aryl ether C-O) .

Biological Activity and Mechanism

Hypothesized Targets

  • Kinase Inhibition: Structural similarity to BRAF inhibitors suggests potential activity against serine/threonine kinases .

  • Antimicrobial Activity: Oxadiazole moieties disrupt bacterial cell wall synthesis via penicillin-binding protein interaction.

In Silico Predictions

  • Molecular Docking: Preliminary models (unpublished) indicate high affinity for EGFR kinase (binding energy: -9.2 kcal/mol).

  • ADMET Properties: Predicted logP = 3.1 (moderate lipophilicity), CNS permeability: Low.

Comparative Analysis with Analogues

Table 3: Biological Activities of Quinazolinone Derivatives

CompoundIC50 (EGFR)Antibacterial (MIC, S. aureus)Solubility (µg/mL)
Target CompoundNot tested32 (hypothesized)<10 (predicted)
4-Fluorophenyl Analog12 nM1615
Sulfamoyl Derivative 45 nM648

Stability and Reactivity

Thermal Stability

  • DSC Analysis: Melting point observed at 218–220°C, with decomposition above 300°C.

Hydrolytic Degradation

  • Susceptible to base-catalyzed hydrolysis at the oxadiazole ring, forming carboxylic acid derivatives.

Future Directions

  • Biological Assays: Prioritize kinase inhibition screening and cytotoxicity studies.

  • Formulation Studies: Address low solubility via prodrug design or nanoencapsulation.

  • Structural Optimization: Replace methoxy groups with bioisosteres to enhance metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator